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Compound of Interest

Compound Name: 4-Iodopyridin-3-ol

Cat. No.: B063117 Get Quote

An In-depth Technical Guide to 4-Iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Iodopyridin-3-ol is a halogenated pyridine derivative of significant interest in synthetic and

medicinal chemistry.[1] Its structure, featuring a reactive iodine atom at the 4-position and a

hydroxyl group at the 3-position of the pyridine ring, provides a multifunctional scaffold for the

construction of complex molecular architectures.[1] This guide provides a comprehensive

overview of its known physical and chemical properties, synthetic utility, and potential for

biological applications. While specific experimental data for this compound is limited, this

document consolidates available computed data and provides context based on structurally

related molecules.

Physical and Chemical Properties
The following tables summarize the key identifiers and computed physicochemical properties

for 4-Iodopyridin-3-ol.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 4-iodopyridin-3-ol[2]

Synonyms
4-Iodo-3-hydroxypyridine, 3-Hydroxy-4-

iodopyridine[2]

CAS Number 188057-20-7[2]

Molecular Formula C₅H₄INO[2]

SMILES C1=CN=CC(=C1I)O[2]

| InChIKey | HKFQSXPNVJVXTO-UHFFFAOYSA-N[2] |

Table 2: Computed Physicochemical Properties

Property Value Source

Molecular Weight 221.00 g/mol PubChem[2]

Exact Mass 220.93376 Da PubChem[2]

Monoisotopic Mass 220.93376 Da PubChem[2]

XLogP3 (Predicted) 1.1 PubChem[2]

Topological Polar Surface Area 33.1 Å² PubChem[2]

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

| Rotatable Bond Count | 0 | PubChem |

Spectral Data (Predicted)
While experimental spectra for 4-Iodopyridin-3-ol are not readily available in public databases,

the following characteristics can be predicted based on its structure.

Table 3: Predicted Spectral Characteristics
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Technique Expected Features

¹H NMR

Signals corresponding to the three
aromatic protons on the pyridine ring. A
broad singlet for the hydroxyl proton,
which is exchangeable with D₂O.

¹³C NMR

Five distinct signals for the carbon atoms of the

pyridine ring. The carbon bearing the iodine

atom (C4) would be expected at a lower field,

while the carbon attached to the hydroxyl group

(C3) would be shifted downfield.

IR Spectroscopy

A broad absorption band in the region of 3200-

3600 cm⁻¹ corresponding to the O-H stretching

of the hydroxyl group. Aromatic C-H stretching

vibrations around 3000-3100 cm⁻¹. C=C and

C=N stretching vibrations in the 1400-1600 cm⁻¹

region.

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z ≈ 221. A

prominent peak corresponding to the loss of iodine ([M-I]⁺) would also be expected. |

Chemical Synthesis and Reactivity
General Synthesis Strategy
A plausible synthetic route to 4-Iodopyridin-3-ol involves the direct iodination of 3-

hydroxypyridine. This can be achieved using an iodinating agent in a suitable solvent. One

potential method involves the use of N-Iodosuccinimide (NIS) as the iodine source.

Experimental Protocol: General Iodination of 3-Hydroxypyridine

Dissolution: Dissolve 3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or

dichloromethane.

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0-1.2 eq) to the solution portion-wise at

room temperature.
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Reaction: Stir the mixture at room temperature for several hours until the starting material is

consumed, as monitored by Thin Layer Chromatography (TLC).

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any

unreacted iodine.

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel to yield 4-Iodopyridin-3-ol.
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General Synthesis Workflow for 4-Iodopyridin-3-ol

Start: 3-Hydroxypyridine

Dissolve in Acetonitrile

Add N-Iodosuccinimide (NIS)

Stir at Room Temperature

Aqueous Workup
(Sodium Thiosulfate)

Extract with Ethyl Acetate

Column Chromatography

Product: 4-Iodopyridin-3-ol

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Iodopyridin-3-ol.
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Reactivity in Cross-Coupling Reactions
4-Iodopyridin-3-ol is a valuable intermediate for introducing the 3-hydroxypyridine moiety into

larger molecules via palladium-catalyzed cross-coupling reactions.[1] The carbon-iodine bond

is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an excellent

substrate for reactions such as Suzuki, Sonogashira, and Stille couplings.[1]

Experimental Protocol: General Suzuki Coupling

Reaction Setup: To a reaction vessel, add 4-Iodopyridin-3-ol (1.0 eq), an arylboronic acid

(1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃

or Cs₂CO₃, 2.0-3.0 eq).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

like 1,4-dioxane or toluene and water.

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at

80-100 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

Workup and Purification: After cooling, dilute the mixture with water and extract with an

organic solvent. The combined organic layers are then washed, dried, and concentrated. The

final product is purified by column chromatography or recrystallization.

Role in Palladium-Catalyzed Cross-Coupling

4-Iodopyridin-3-ol

Cross-Coupling Reaction
(e.g., Suzuki, Sonogashira)

Coupling Partner
(e.g., Boronic Acid, Alkyne)

Pd(0) Catalyst
+ Base

Complex Molecule with
3-Hydroxypyridine Moiety
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Click to download full resolution via product page

Caption: Reactivity of 4-Iodopyridin-3-ol in cross-coupling reactions.

Biological Activity
There is currently no specific published data on the biological activity of 4-Iodopyridin-3-ol.
However, the substituted pyridine scaffold is a well-established pharmacophore in medicinal

chemistry, known to exhibit a wide range of biological activities.[3] Various derivatives have

been investigated for their potential as:

Anticancer Agents: Pyridine-based compounds have shown efficacy against various cancer

cell lines.[4]

Antimalarial Agents: Certain substituted pyridines have demonstrated significant in vivo and

in vitro activity against malaria parasites.[5][6]

Neurotropic Agents: Pyridine derivatives have been studied for their effects on the central

nervous system, including anticonvulsant and anxiolytic properties.[3]

The presence of the iodine atom and the hydroxyl group on the pyridine ring of 4-Iodopyridin-
3-ol makes it a prime candidate for library synthesis in drug discovery programs aimed at

identifying novel therapeutic agents.[1]
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General Biological Screening Workflow

Test Compound
(4-Iodopyridin-3-ol Derivative)

In Vitro Assays
(e.g., Enzyme Inhibition, Cell Viability)

Hit Identification

 No Hit

Lead Optimization
(Structure-Activity Relationship)

 Hit

In Vivo Models
(Animal Studies)

Preclinical Candidate

Click to download full resolution via product page

Caption: General workflow for biological screening of novel compounds.

Safety Information
While specific toxicity data is limited, based on GHS classifications for similar compounds, 4-
Iodopyridin-3-ol should be handled with care.

Table 4: GHS Hazard Information
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Hazard Statement Description

H302 Harmful if swallowed[2]

H312 Harmful in contact with skin[2]

H315 Causes skin irritation[2]

H319 Causes serious eye irritation[2]

H332 Harmful if inhaled[2]

| H335 | May cause respiratory irritation[2] |

Standard laboratory safety precautions, including the use of personal protective equipment

(gloves, safety glasses, lab coat), should be followed when handling this compound.

Conclusion
4-Iodopyridin-3-ol is a valuable and versatile building block for organic synthesis. Its key utility

lies in its application in palladium-catalyzed cross-coupling reactions, enabling the efficient

incorporation of the 3-hydroxypyridine scaffold into more complex target molecules. Although

its specific biological activities have not yet been reported, the prevalence of the substituted

pyridine core in numerous pharmaceuticals suggests that derivatives of 4-Iodopyridin-3-ol
hold significant potential for drug discovery and development programs. Further research into

the experimental properties and biological screening of this compound and its derivatives is

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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